molecular formula C9H11BF3KO3 B13453698 Potassium trifluoro(3,4,5-trimethoxyphenyl)borate

Potassium trifluoro(3,4,5-trimethoxyphenyl)borate

Cat. No.: B13453698
M. Wt: 274.09 g/mol
InChI Key: GQBLFKHBNLRWLA-UHFFFAOYSA-N
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Description

Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide typically involves the reaction of 3,4,5-trimethoxyphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

3,4,5-Trimethoxyphenylboronic acid+BF3+KFPotassium trifluoro(3,4,5-trimethoxyphenyl)boranuide\text{3,4,5-Trimethoxyphenylboronic acid} + \text{BF}_3 + \text{KF} \rightarrow \text{Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide} 3,4,5-Trimethoxyphenylboronic acid+BF3​+KF→Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: 3,4,5-Trimethoxyphenylboronic acid.

    Reduction: 3,4,5-Trimethoxyphenylborane.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide involves its ability to form stable complexes with various electrophiles. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it a valuable reagent in cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 3-methoxyphenyltrifluoroborate
  • Potassium 3-fluorophenyltrifluoroborate

Uniqueness

Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide is unique due to the presence of three methoxy groups on the phenyl ring, which enhances its reactivity and stability compared to other trifluoroborates. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .

Properties

Molecular Formula

C9H11BF3KO3

Molecular Weight

274.09 g/mol

IUPAC Name

potassium;trifluoro-(3,4,5-trimethoxyphenyl)boranuide

InChI

InChI=1S/C9H11BF3O3.K/c1-14-7-4-6(10(11,12)13)5-8(15-2)9(7)16-3;/h4-5H,1-3H3;/q-1;+1

InChI Key

GQBLFKHBNLRWLA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C(=C1)OC)OC)OC)(F)(F)F.[K+]

Origin of Product

United States

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